molecular formula C10H8FN3 B2566973 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile CAS No. 2093910-91-7

5-[Cyano(ethyl)amino]-2-fluorobenzonitrile

Cat. No. B2566973
CAS RN: 2093910-91-7
M. Wt: 189.193
InChI Key: RRQLIBJLXPFNAA-UHFFFAOYSA-N
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Description

The compound “5-[Cyano(ethyl)amino]-2-fluorobenzonitrile” is a complex organic molecule that contains a cyano group (-CN), an ethylamino group (-C2H5NH2), and a fluorobenzonitrile group (C6H4F-CN) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanoacetylation of amines is a common method used in the preparation of N-cyanoacetamides . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

Cyanoacetamide derivatives, which this compound may be a part of, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

While specific future directions for this compound are not available, research on similar compounds has focused on their potential in evolving better chemotherapeutic agents . Additionally, the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has been highlighted .

properties

IUPAC Name

(3-cyano-4-fluorophenyl)-ethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c1-2-14(7-13)9-3-4-10(11)8(5-9)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQLIBJLXPFNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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